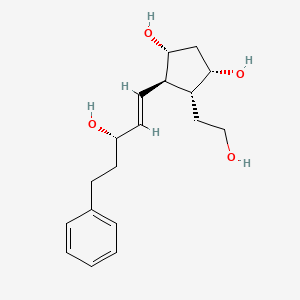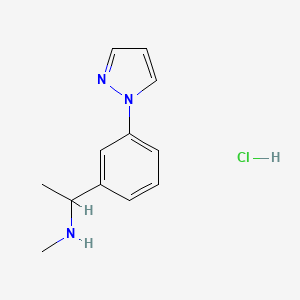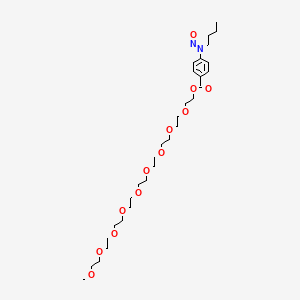
Des-N-Ethylhex-5-enamide 6-Hydroxybimatoprost
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-N-Ethylhex-5-enamide 6-Hydroxybimatoprost is a chemical compound that is recognized as an impurity of bimatoprost. Bimatoprost is a prostaglandin analog used topically, often in the form of eye drops, to control the progression of glaucoma and manage ocular hypertension. This compound has garnered attention due to its potential implications in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Des-N-Ethylhex-5-enamide 6-Hydroxybimatoprost typically involves complex organic reactions. The starting materials may include various organic compounds that undergo multiple steps of reactions, including oxidation, reduction, and substitution reactions. The reaction conditions are carefully controlled to ensure the formation of the desired compound with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large-scale reactors under stringent conditions. The process involves the use of advanced chemical engineering techniques to optimize the reaction parameters and ensure consistent quality. The compound is then purified using various methods, such as crystallization or chromatography, to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions: Des-N-Ethylhex-5-enamide 6-Hydroxybimatoprost undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and purification.
Common Reagents and Conditions: The reactions typically involve the use of common reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions include various intermediates and by-products that are subsequently separated and purified to obtain the final compound.
Scientific Research Applications
Des-N-Ethylhex-5-enamide 6-Hydroxybimatoprost has several scientific research applications across different fields:
Chemistry: It is used as a reference compound in the study of organic synthesis and reaction mechanisms.
Biology: The compound is investigated for its biological activity and potential therapeutic applications.
Medicine: It is studied for its role as an impurity in pharmaceutical formulations and its impact on drug efficacy and safety.
Industry: The compound is utilized in the development of analytical methods and quality control processes in the pharmaceutical industry.
Mechanism of Action
Des-N-Ethylhex-5-enamide 6-Hydroxybimatoprost is compared with other similar compounds, such as bimatoprost and its related analogs. The uniqueness of this compound lies in its specific structural features and potential impact on the biological activity of bimatoprost. Other similar compounds may have different chemical structures and properties, leading to variations in their effects and applications.
Comparison with Similar Compounds
Bimatoprost
Latanoprost
Travoprost
Tafluprost
Properties
Molecular Formula |
C18H26O4 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(1R,3S,4R,5R)-4-(2-hydroxyethyl)-5-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentane-1,3-diol |
InChI |
InChI=1S/C18H26O4/c19-11-10-16-15(17(21)12-18(16)22)9-8-14(20)7-6-13-4-2-1-3-5-13/h1-5,8-9,14-22H,6-7,10-12H2/b9-8+/t14-,15+,16+,17+,18-/m0/s1 |
InChI Key |
ONAAIUGJUDZNFI-TWUYJFSISA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC=CC=C2)O)CCO)O |
Canonical SMILES |
C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpyrrolidine-2-carboxylic acid](/img/structure/B15354580.png)

![N-(2',5-Dimethoxy-[3,4'-bipyridin]-6-yl)-5-fluoro-2-methoxybenzamide](/img/structure/B15354596.png)
![dipotassium;[(2R,3S,4S,5R)-5-fluoro-3,4,6-trihydroxyoxan-2-yl]methyl phosphate](/img/structure/B15354597.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-phenylbutanoic acid](/img/structure/B15354622.png)

